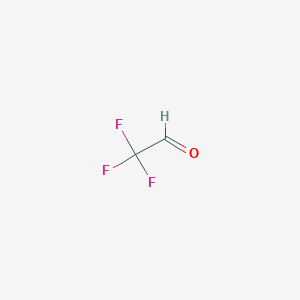

Trifluoroacetaldehyde

Descripción general

Descripción

Trifluoroacetaldehyde, also known as trifluoroethanal or fluoral, is a fluorinated derivative of acetaldehyde with the chemical formula CF₃CHO. It is a gas at room temperature and is known for its high reactivity and electrophilicity. This compound is primarily used to introduce trifluoromethyl groups into organic compounds, making it a valuable reagent in organic synthesis .

Synthetic Routes and Reaction Conditions:

Reduction of Trifluoroacetic Acid: this compound can be synthesized by reducing trifluoroacetic acid with lithium aluminium hydride in diethyl ether. The reaction proceeds as follows: [ \text{CF}_3\text{COOH} + \text{LiAlH}_4 \rightarrow \text{CF}_3\text{CHO} + \text{LiAlH}_3\text{O}_2 ]

Cathodic Reduction of Bromotrifluoromethane: Another method involves the cathodic reduction of bromotrifluoromethane in dimethylformamide with aluminium as the anode.

Vapour-Phase Oxidation of Trifluoroethanol: this compound can also be prepared by the vapour-phase oxidation of trifluoroethanol.

Industrial Production Methods:

Microwave-Assisted Preparation: Industrial production often employs microwave-assisted methods to enhance the efficiency and yield of this compound synthesis.

Types of Reactions:

Oxidation: this compound undergoes photolysis to produce fluoroform, hexafluoroethane, and carbon monoxide.

Reduction: It can be reduced to trifluoroethanol under specific conditions.

Substitution: this compound can participate in Mannich reactions to form trifluoromethyl-substituted heterocycles.

Common Reagents and Conditions:

Oxidation: Photolysis using ultraviolet light.

Reduction: Lithium aluminium hydride in diethyl ether.

Substitution: Formaldehydes and aromatic aldehydes in the presence of hydrazones.

Major Products:

- Fluoroform (CHF₃)

- Hexafluoroethane (C₂F₆)

- Carbon monoxide (CO)

- Trifluoromethyl-substituted heterocycles

Aplicaciones Científicas De Investigación

Synthetic Applications

Trifluoroacetaldehyde is primarily utilized as a reagent in various synthetic processes due to its ability to introduce trifluoromethyl groups into organic molecules. This section outlines key synthetic applications:

Trifluoromethylation Reactions

This compound acts as a nucleophilic trifluoromethylating agent, enabling the synthesis of a wide range of carbonyl compounds. A study demonstrated that using this compound hydrate in nucleophilic trifluoromethylation reactions yields satisfactory results across various substrates, showcasing its effectiveness in generating α-trifluoromethyl alcohols .

Formation of this compound N-tfsylhydrazone

The development of this compound N-tfsylhydrazone (TFHZ-Tfs) has emerged as a significant advancement. This compound serves as a surrogate for CF₃CHN₂, facilitating the generation of this highly reactive fluoroalkylating reagent under basic conditions. The methodology allows for difluoroalkenylation of X–H bonds (where X can be N, O, S, or Se), enhancing the scope and efficiency of fluorination reactions in organic synthesis .

Reactions with Amino Acids and Nucleotides

This compound has been studied for its interactions with cellular nucleophiles such as amino acids and nucleotides. Notably, it was found to react with L-cysteine to form stable adducts, which may have implications for developing cysteine prodrugs and heterocyclic compounds .

Environmental Impact

This compound is also pertinent in environmental chemistry due to its atmospheric degradation products and potential contributions to greenhouse gases.

Atmospheric Fate and Emissions

Research indicates that this compound can degrade into trifluoroacetic acid (TFA), which poses environmental risks due to its high solubility and phytotoxicity . The atmospheric modeling studies suggest that emissions from sources such as automobile air conditioners may lead to significant local deposition of TFA, raising concerns about ecological impacts .

Case Studies and Research Findings

The following table summarizes notable case studies highlighting the applications and findings associated with this compound:

Mecanismo De Acción

The precise mechanism of action of trifluoroacetaldehyde involves its high electrophilicity, which allows it to form complexes with nucleophiles. This facilitates the formation of carbon-carbon bonds and other chemical transformations. This compound can act as a Lewis acid, enhancing its reactivity with various nucleophiles .

Comparación Con Compuestos Similares

- Chloral (CCl₃CHO)

- Bromal (CBr₃CHO)

- Iodal (CI₃CHO)

Comparison:

- Electrophilicity: Trifluoroacetaldehyde is highly electrophilic, similar to chloral, bromal, and iodal. the presence of fluorine atoms makes it more reactive and stable under certain conditions .

- Reactivity: this compound is more reactive than its chlorinated, brominated, and iodinated counterparts due to the strong electron-withdrawing effect of the fluorine atoms .

- Applications: While all these compounds are used to introduce halogenated groups into organic molecules, this compound is preferred for applications requiring high reactivity and stability .

Análisis De Reacciones Químicas

Reactions with Nucleophiles

Trifluoroacetaldehyde is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon [5, 4].

- With Water: this compound readily reacts with water to form this compound hydrate (CF3CH(OH)2). This hydrate is a common form in which this compound is stored and used [16, 8].

- With Alcohols: Similarly, this compound reacts with alcohols to form hemiacetals. For instance, it reacts with ethanol to form this compound ethyl hemiacetal .

- With Amines: this compound reacts with amines to form imines. This reaction is influenced by the nucleophilicity of the amine and the reaction conditions .

- With Amino Acids: this compound reacts with amino acids, leading to stable adducts. For example, it reacts with L-cysteine to form (2R,4R)- and (2S,4R)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid .

- With Thiols: Thiols react with this compound, demonstrating higher reactivity compared to amines and alcohols. For example, this compound reacts with L-cysteine methyl ester and 2-mercaptoethylamine to form stable thiazolidine derivatives .

Mannich Reactions

This compound NH-Aryl hydrazones can serve as carbon-centered nucleophiles in Mannich reactions. The electron-withdrawing properties of the trifluoromethyl group enhance the reactivity of the hydrazone, enabling efficient Mannich-type couplings with formaldehyde and aromatic aldehydes .

Friedel-Crafts Reactions

This compound ethyl hemiacetal can be used in Friedel-Crafts-type reactions with arenes to prepare 1-aryl-2,2,2-trifluoroethyl compounds . Phenols do not directly react with this compound ethyl hemiacetal but can undergo regioselective substitution in the presence of a catalyst like anhydrous potassium carbonate .

Reactions with Hydrazines

This compound reacts with hydrazines to form hydrazones, which are useful intermediates for synthesizing trifluoromethylated heterocycles. This compound N-triftosylhydrazone (TFHZ) can be used as a surrogate for trifluorodiazoethane, enabling various transformations like cycloadditions and difluoroalkenylations [1, 13].

Cycloaddition Reactions

This compound N-Triftosylhydrazone (TFHZ) undergoes cycloaddition reactions, providing a method for synthesizing trifluoromethylpyrazoles .

Reactions with Trialkylamines

This compound azine (TFAcAz) reacts with trialkylamines to form a cyclic dimer containing a 1,4-dihydro-1,2,4,5-tetrazine ring .

Reaction with HO2 radical

Propiedades

IUPAC Name |

2,2,2-trifluoroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTSHOJDBRTPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058791 | |

| Record name | Acetaldehyde, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-90-1 | |

| Record name | Trifluoroacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaldehyde, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.